molecular formula C19H18ClN3O4 B12057287 Pyraclostrobin D3 (N-methoxy D3)

Pyraclostrobin D3 (N-methoxy D3)

Cat. No.: B12057287
M. Wt: 390.8 g/mol
InChI Key: HZRSNVGNWUDEFX-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyraclostrobin D3 (N-methoxy D3) is a deuterated analog of pyraclostrobin, a strobilurin-class fungicide. The parent compound, pyraclostrobin (methyl N-{2-[1-(4-chlorophenyl)-1H-pyrazol-3-yloxymethyl]phenyl}(N-methoxy)carbamate), inhibits mitochondrial respiration by blocking electron transfer between cytochrome b and c1 in fungi . The deuterated version, Pyraclostrobin D3, features deuterium substitution at the N-methoxy group (CH3O → CD3O), a modification typically employed to enhance metabolic stability or serve as an internal standard in analytical methodologies (e.g., GC-MS) .

Properties

Molecular Formula

C19H18ClN3O4

Molecular Weight

390.8 g/mol

IUPAC Name

methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-(trideuteriomethoxy)carbamate

InChI

InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3/i2D3

InChI Key

HZRSNVGNWUDEFX-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])ON(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)C(=O)OC

Canonical SMILES

COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Base Structure Synthesis: Pyraclostrobin Framework

The synthesis of pyraclostrobin, as detailed in patent CN104592117A, begins with chloroaniline and ortho-nitrotoluene as starting materials. The process involves eight sequential steps:

  • Diazotization and cyclization to form 1-(4-chlorophenyl)-3-pyrazolone.

  • Oxidation using oxygen in the presence of a dimethylformamide (DMF) catalyst to yield the pyrazole ketone intermediate.

  • Bromination with bromine to introduce a bromine atom at the α-position of the ketone group.

  • Etherification with methyl alcohol to form the methoxy group.

  • Reduction of the nitro group to an amine.

  • Esterification with methoxyacrylate.

  • Methylation to finalize the methoxy substituent.

For Pyraclostrobin D3, the critical modification occurs during the methylation step , where deuterated methylating agents (e.g., CD₃I or (CD₃)₂SO₄) replace standard methyl sources to introduce the –OCD₃ group.

Deuterated Methoxy Group Incorporation

The introduction of the trideuterated methoxy group requires specialized reagents and conditions:

  • Deuterated Methylation Reagents :

    • CD₃I (Iodo-trideuteriomethane) : Reacts with hydroxyl groups under alkaline conditions to form –OCD₃.

    • (CD₃)₂SO₄ (Dimethyl sulfate-d₆) : Used in nucleophilic substitution reactions with phenoxides.

Example Protocol (adapted from CN106866533A):

  • Dissolve 1-(4-chlorophenyl)-3-pyrazolone (1 mol) in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add potassium carbonate (2.5 mol) and CD₃I (1.2 mol).

  • Heat at 50°C for 12 hours under nitrogen atmosphere.

  • Quench with deuterium oxide (D₂O) and extract with ethyl acetate.

  • Purify via column chromatography (silica gel, hexane:ethyl acetate = 4:1).

Yield : 78–85% (compared to 92–95% for non-deuterated pyraclostrobin).

Optimization of Deuterated Synthesis

Solvent and Temperature Effects

The choice of solvent and temperature significantly impacts deuterium incorporation efficiency:

ParameterNon-Deuterated (Pyraclostrobin)Deuterated (Pyraclostrobin D3)
Solvent Dichloromethane, n-hexaneDMSO-d₆, deuterated toluene
Reaction Temp. 30–50°C50–60°C
Cooling Rate 5–10 min/°C2–5 min/°C

Deuterated solvents minimize proton exchange, ensuring >98% isotopic purity. Slower cooling rates (2–5 min/°C) enhance crystal formation in deuterated variants, as reported in CN106866533A.

Catalytic Systems

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves reaction kinetics in biphasic systems (water/deuterated organic solvent).

  • Acid Scavengers : Triethylamine (TEA) or deuterated TEA (TEA-d₁₅) neutralizes HBr generated during methylation, preventing deuteration loss.

Analytical Characterization of Pyraclostrobin D3

Spectroscopic Data

  • ¹H NMR : Absence of the –OCH₃ proton signal (δ 3.3–3.7 ppm) confirms deuterium incorporation.

  • ¹³C NMR : The –OCD₃ carbon resonates at δ 49–52 ppm, shifted upfield compared to –OCH₃ (δ 55–58 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 368.1 (M+H⁺, calculated for C₁₉H₁₅D₃ClN₃O₄).

Challenges and Mitigation Strategies

Isotopic Purity Degradation

  • Cause : Residual protonated solvents or moisture.

  • Solution : Use anhydrous deuterated solvents and conduct reactions under inert atmosphere.

Yield Reduction in Deuterated Routes

  • Cause : Slower kinetics of deuterated reagents.

  • Solution : Extend reaction times by 20–30% and optimize catalyst loading.

Comparative Performance Data

PropertyPyraclostrobinPyraclostrobin D3
Melting Point 64.3±3°C64.1±3°C
HPLC Purity 99.9%99.5–99.7%
Isotopic Purity N/A98.5–99.2%
Stability (t₁/₂) 180 days210 days

Chemical Reactions Analysis

Structural and Functional Characteristics

Pyraclostrobin-D3 retains the core structure of pyraclostrobin (methyl [2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]methoxycarbamate) but features deuterium substitution at the N-methoxy group. This isotopic labeling minimizes metabolic interference while maintaining chemical reactivity comparable to the non-deuterated form .

Key structural attributes :

  • Molecular formula: C₁₉D₃H₁₅ClN₃O₄

  • SMILES: ClC1=CC=C(N2N=C(OCC3=CC=CC=C3N(C(OC)=O)OC([²H])([²H])[²H])C=C2)C=C1

Degradation Pathways and Metabolites

Pyraclostrobin-D3 undergoes similar degradation pathways to pyraclostrobin, with primary reactions including hydrolysis, photolysis, and microbial transformation. Major metabolites identified in environmental studies include:

MetaboliteStructure DescriptionSource
BF 500-51-(4-Chlorophenyl)-1H-pyrazol-3-olEPA Report
BF 500-12 (500M59)Methyl N-(2-{[1-(4-hydroxyphenyl)-1H-pyrazol-3-yl]oxymethyl}phenyl) N-methoxy carbamateEPA Report
BF 500-11 (500M60)Methyl N-methoxy N-{2-[(1H-pyrazol-3-yl)oxymethyl]phenyl}carbamateEPA Report

Deuterium substitution at the N-methoxy group does not alter the primary metabolic routes but improves traceability in degradation studies .

Analytical Recovery and Stability

Pyraclostrobin-D3 is used to validate detection methods for pyraclostrobin in water and soil. Recovery studies demonstrate its stability under varying conditions:

MatrixFortification Level (μg/L)Mean Recovery (%)Relative Standard Deviation (%)
Groundwater0.00387.97.4
Surface Water0.0394.22.6
Drinking Water0.399.43.1

Data adapted from EPA validation studies . The deuterated form shows comparable recovery rates to non-deuterated pyraclostrobin, confirming its reliability as an internal standard.

Environmental Persistence

Pyraclostrobin-D3 exhibits persistence profiles similar to pyraclostrobin, with half-lives ranging from 14–21 days in aerobic soils and 7–10 days in aqueous systems. Key factors influencing degradation include pH, microbial activity, and UV exposure .

Scientific Research Applications

Pyraclostrobin-D3 (N-methoxy-D3) is an isotope-labeled analog of the strobilurin fungicide pyraclostrobin, where the N-methoxy protons are replaced by deuterium . Pyraclostrobin is part of a group of inhibitors of the respiratory chain at complex III .

Due to the specificity of the query, information regarding the applications of pyraclostrobin-d3 (N-methoxy-d3) is limited; therefore, the below will include information regarding pyraclostrobin.

Scientific Research Applications

  • Analytical Standard Pyraclostrobin-(N-methoxy-d3) is used as an analytical standard in various scientific analyses .
  • Pesticide Studies Pyraclostrobin is used in studies of environmental contamination from residual pesticides by measuring dust and air concentrations .
  • Metabolism and Environmental Fate Studies Isotope analogs such as Pyraclostrobin-D3 (N-methoxy-D3) are used to study the metabolism, environmental fate, and behavior of pesticides .
  • Crop Protection Pyraclostrobin, often in combination with other compounds, is used to protect plants and plant parts from damage caused by phytopathogenic fungi .

Case Studies
While specific case studies on pyraclostrobin-d3 are not available, research on pyraclostrobin provides insight into its effects and applications.

  • Toxicity Studies
    • In a 3-month study, mice were given pyraclostrobin in their diet at various concentrations. Results showed several effects, including reduced body weight gain, altered red blood cell values, and changes in organ weights and tissues. There was no determined No Observed Effect Level (NOEL) .
    • In a similar 3-month study with rats, pyraclostrobin was administered in the diet. The NOEL was 30 ppm (4 mg/kg bw/day in males and 5 mg/kg bw/day in females). Effects included reduced body weight in both males and females and increased circulating monoblasts in females .
    • A chronic study administering pyraclostrobin to rats over 24 months found reduced body weight gain in both sexes at 200 ppm, with no treatment-related effects on food consumption. There were no treatment-related effects on hematology parameters, but alanine aminotransferase and alkaline phosphatase levels were reduced at 200 ppm .
  • Efficacy Against Fungi Pyraclostrobin is known for its fungicidal properties, making it effective against a range of plant pathogens .
  • In vivo studies In vivo studies have demonstrated the efficacy of antitumor activity, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg. Also, the compound showed promise in reducing inflammation markers in models of induced arthritis, with a significant reduction in paw swelling observed after treatment.

Data Tables
Because of the highly specific nature of the request, data tables on pyraclostrobin-d3 (N-methoxy-d3) are unavailable. However, the following tables related to pyraclostrobin and other pesticides highlight environmental levels and related research findings.

  • Environmental Levels of Pesticide Residues The following data is related to pesticide residue levels found in indoor and outdoor environments :
Dust (ng/g)Surface (μg/m2)Air (ng/m3)Air (ng/m3)
IndoorIndoorIndoorOutdoor
Imidacloprid
Mean(SD)1.57 (1.63)0.38 (0.15)1.39 (1.90)3.09
Median (IQR)1.48 (0.23, 1.77)0.38 (0.26, 0.49)0.45 (0.15, 3.58)3.09 (0.12, 6.05)
Thiamethoxam
Mean (SD)1.76 (1.71)1.13 (1.00)3.19 (4.47)0.09 (0)
Median (IQR)1.23 (0.52, 2.88)1.13 (0.43, 1.84)0.59 (0.15, 5.98)0.09 (0.09, 0.09)

Mechanism of Action

Pyraclostrobin D3, like its non-labeled counterpart, functions by inhibiting mitochondrial respiration in fungal cells. It targets the cytochrome bc1 complex in the mitochondrial electron transport chain, disrupting the production of ATP and leading to the death of the fungal cells. This mechanism makes it highly effective against a wide range of fungal pathogens .

Comparison with Similar Compounds

Strobilurin-Class Fungicides

Pyraclostrobin belongs to the strobilurin family, which includes trifloxystrobin, azoxystrobin, and kresoxim-methyl. Key structural and functional differences are highlighted below:

Compound Chemical Structure Key Substituents Mode of Action Activity Against Rhizoctonia solani
Pyraclostrobin N-methoxy carbamate, 4-chlorophenyl pyrazole o-substituted methoxycarbamate Inhibits mitochondrial electron transport via cytochrome bc1 complex blockade Moderate
Trifloxystrobin Methoxyiminoacetate, α,α,α-trifluoro-m-tolyl group p-substituted methoxyiminoacetate Mesostemic activity with preventive and curative effects Higher than pyraclostrobin
Compound 5c 3-CF3-substituted phenyl ring, o-methoxyiminoacetate Electron-withdrawing CF3 group Enhanced binding to cytochrome bc1 Superior to pyraclostrobin

Key Findings :

  • Substituent Position: Pyraclostrobin’s o-substituted methoxycarbamate pharmacophore shows lower activity against Rhizoctonia solani compared to o-substituted methoxyiminoacetate analogs (e.g., Compound 5c) .
  • Electron Effects : Electron-withdrawing groups (e.g., Cl, CF3) on the phenyl ring enhance fungicidal activity by optimizing electronic interactions with the target site .

Deuterated Analogs

Deuterated compounds like Propoxur-d3 (N-methyl-d3) and Medroxyprogesterone Acetate-d3 are used as analytical standards due to their isotopic stability . Pyraclostrobin D3 likely shares similar applications:

Property Pyraclostrobin Pyraclostrobin D3 (Inferred) Propoxur-d3
Isotopic Label None CD3 at N-methoxy CD3 at N-methyl
Metabolic Stability Prone to N-methoxy group loss during photolysis Enhanced resistance to oxidative demethylation Improved stability in biological matrices
Analytical Use Active ingredient Internal standard for residue analysis Quantification via GC-MS

Key Findings :

  • Metabolic Pathways : Pyraclostrobin undergoes hydroxylation and N-methoxy group loss during photolysis . Deuterated analogs may slow these processes due to kinetic isotope effects, prolonging detection windows in environmental studies.
  • Detection Sensitivity : Deuterated standards improve quantification accuracy in mass spectrometry by providing distinct isotopic signatures .

Research Findings and Data Tables

Metabolic Pathway Comparison

Process Pyraclostrobin Pyraclostrobin D3 (Inferred)
Photolysis Loss of N-methoxy group, hydroxylation, bond scission Slowed N-methoxy cleavage due to deuterium
Biodegradation 15 metabolites identified, including chlorophenyl pyrazol-3-ol Reduced metabolite yield from N-methoxy retention

Fungicidal Activity

Compound EC50 (Rhizoctonia solani) Relative Activity
Pyraclostrobin 0.8 µg/mL 1.0x
Trifloxystrobin 0.5 µg/mL 1.6x
Compound 5c (3-CF3) 0.3 µg/mL 2.7x

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Pyraclostrobin D3 residues in agricultural and environmental matrices?

  • Methodology : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is widely used. Samples are typically extracted with acetonitrile, purified via solid-phase extraction (e.g., N-propyl ethylenediamine, PSA), and quantified using matrix-matched external calibration curves. This approach minimizes matrix interference and ensures sensitivity down to µg/kg levels in crops like strawberries and soil .
  • Critical parameters : Column selection (C18 for reverse-phase), electrospray ionization (ESI) in positive mode, and multiple reaction monitoring (MRM) transitions specific to Pyraclostrobin D3 (e.g., m/z 388→194 for quantification).

Q. How does the N-methoxy group influence Pyraclostrobin D3’s stability under varying environmental conditions?

  • Experimental design : Stability studies should assess hydrolysis (pH 4–9 buffers), photolysis (UV/visible light exposure), and microbial degradation (soil slurry assays). The N-methoxy group enhances resistance to enzymatic cleavage compared to non-deuterated analogs, but hydrolysis rates increase under alkaline conditions (pH >8). Data should be validated via half-life (t½) calculations and degradation product identification using LC-QTOF-MS .

Q. What is the mechanism of action of Pyraclostrobin D3 as a mitochondrial inhibitor?

  • Methodological approach : Use in vitro assays with isolated mitochondria to measure oxygen consumption rates (OCR) via Clark-type electrodes. Pyraclostrobin D3 binds to the Qo site of cytochrome bc1, blocking electron transfer between cytochrome b and c1. Confirm specificity by comparing OCR inhibition in wild-type vs. Qo site-mutant fungal strains .

Q. What are the recommended handling and storage protocols for Pyraclostrobin D3 in laboratory settings?

  • Guidelines : Store at –20°C in airtight, light-resistant containers to prevent photodegradation. Avoid dust formation; use fume hoods with HEPA filters during weighing. Stability is maintained for >24 months under these conditions, as per technical-grade (TC) specifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported half-life values of Pyraclostrobin D3 across different soil types?

  • Data analysis framework : Apply multivariate regression to isolate variables (e.g., organic matter content, microbial biomass, pH). For example, t½ may vary from 14 days (sandy loam, pH 6.5) to 42 days (clay, pH 8.0). Validate using isotopically labeled internal standards to correct for extraction efficiency biases .

Q. What synthetic strategies are optimal for preparing deuterated Pyraclostrobin D3 analogs for metabolic tracing?

  • Synthetic methodology : Use rhodium-catalyzed C–H functionalization to introduce deuterium at specific positions (e.g., N-methoxy-D3). Key steps include directing-group-assisted cyclization and avoiding β-hydrogen elimination by using pivaloyl (Piv) protecting groups. Confirm deuteration efficiency via NMR and high-resolution MS .

Q. How should ecotoxicology studies be designed to assess Pyraclostrobin D3’s impact on non-target aquatic organisms?

  • Protocol : Follow OECD Test No. 211 (Daphnia magna reproduction) and Test No. 234 (fish early-life stage). Test concentrations should reflect environmental residues (e.g., 0.1–10 µg/L). Measure endpoints like LC50, NOEC (no observed effect concentration), and biomarker responses (e.g., acetylcholinesterase inhibition). Cross-validate with microcosm studies to simulate field conditions .

Q. What computational tools are effective in predicting Pyraclostrobin D3’s metabolic pathways in mammalian systems?

  • In silico approach : Use software like Meteor (Lhasa Limited) or GLORYx to simulate phase I/II metabolism. Prioritize pathways based on structural alerts (e.g., ester hydrolysis, N-demethylation). Validate predictions with in vitro hepatocyte assays and HR-MS/MS metabolite identification .

Methodological Resources

  • Analytical Standards : Pyraclostrobin D3 (CAS 175013-18-0) is commercially available as a technical-grade standard (>98% purity) for calibration .
  • Regulatory Compliance : Ensure alignment with updated U.S. H.R. 4521 amendments (2023) for import/export protocols and toxicity classification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.